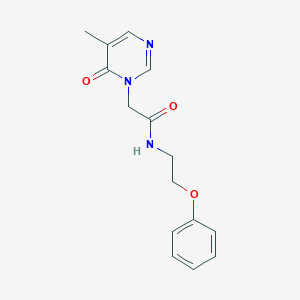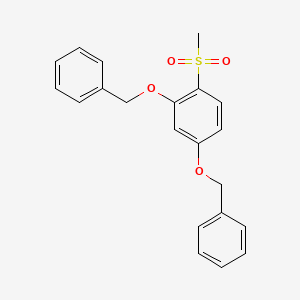
N-(4-(3-氧代-3-((噻吩-2-基甲基)氨基)丙基)噻唑-2-基)噻吩-2-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(3-oxo-3-((thiophen-2-ylmethyl)amino)propyl)thiazol-2-yl)thiophene-2-carboxamide is a complex heterocyclic compound that features both thiophene and thiazole rings. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.
科学研究应用
N-(4-(3-oxo-3-((thiophen-2-ylmethyl)amino)propyl)thiazol-2-yl)thiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, inflammation, and infections.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
Target of action
Thiophene-based compounds have been reported to possess a wide range of therapeutic properties . They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of action
The specific mode of action can vary depending on the exact structure of the thiophene-based compound and its target. For example, some thiophene-based drugs like suprofen have anti-inflammatory properties, while others like articaine act as voltage-gated sodium channel blockers .
Biochemical pathways
Thiophene-based compounds can affect a variety of biochemical pathways depending on their specific targets. For instance, anti-inflammatory thiophene-based drugs might inhibit the production of pro-inflammatory cytokines, while anti-cancer thiophene-based drugs might inhibit cell proliferation or induce apoptosis .
Pharmacokinetics
The ADME properties of thiophene-based compounds can vary widely depending on their specific chemical structure. Some thiophene-based drugs are well absorbed and extensively metabolized, while others might have poor bioavailability due to factors like poor solubility .
Result of action
The molecular and cellular effects of thiophene-based compounds can vary depending on their specific targets and mode of action. For example, anti-inflammatory thiophene-based drugs might reduce inflammation and pain, while anti-cancer thiophene-based drugs might inhibit tumor growth .
Action environment
The action, efficacy, and stability of thiophene-based compounds can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3-oxo-3-((thiophen-2-ylmethyl)amino)propyl)thiazol-2-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of thiophene-2-carboxylic acid with thiazole derivatives under controlled conditions. The reaction often requires the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated synthesis using flow chemistry techniques. This allows for precise control over reaction parameters, leading to higher yields and purity. The use of continuous flow reactors can also enhance the scalability of the synthesis process, making it feasible for large-scale production.
化学反应分析
Types of Reactions
N-(4-(3-oxo-3-((thiophen-2-ylmethyl)amino)propyl)thiazol-2-yl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene and thiazole rings can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the positions adjacent to the heteroatoms in the rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can yield alcohols or amines.
相似化合物的比较
Similar Compounds
Thiophene derivatives: Compounds like 2-aminothiophene and 2-thiophenecarboxylic acid.
Thiazole derivatives: Compounds such as thiazole-4-carboxylic acid and 2-aminothiazole.
Uniqueness
N-(4-(3-oxo-3-((thiophen-2-ylmethyl)amino)propyl)thiazol-2-yl)thiophene-2-carboxamide is unique due to its combination of thiophene and thiazole rings, which confer distinct chemical and biological properties. This dual functionality allows it to interact with a broader range of biological targets compared to simpler thiophene or thiazole derivatives.
属性
IUPAC Name |
N-[4-[3-oxo-3-(thiophen-2-ylmethylamino)propyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S3/c20-14(17-9-12-3-1-7-22-12)6-5-11-10-24-16(18-11)19-15(21)13-4-2-8-23-13/h1-4,7-8,10H,5-6,9H2,(H,17,20)(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJBCDTNITUTVGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
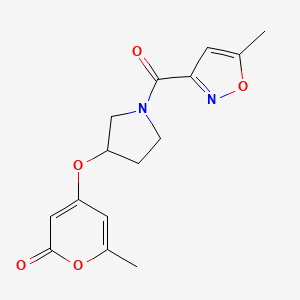
![N-ethyl-3-methyl-5-oxo-N-(o-tolyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2592767.png)
![4-Fluoro-6-[(2R,4R)-4-methoxy-2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]pyrimidine](/img/structure/B2592768.png)
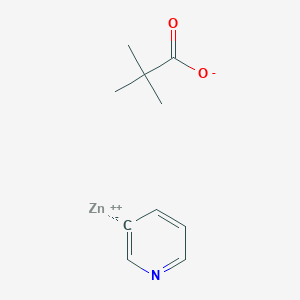
![3-(4-methoxybenzyl)-2-propyl-3H-thiochromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2592770.png)
![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2592772.png)
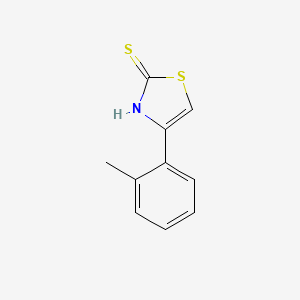
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(4-ethylphenyl)acetamide](/img/structure/B2592775.png)
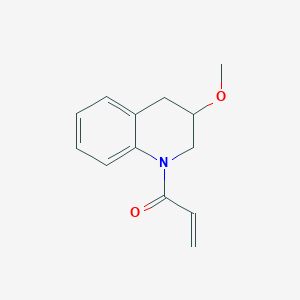
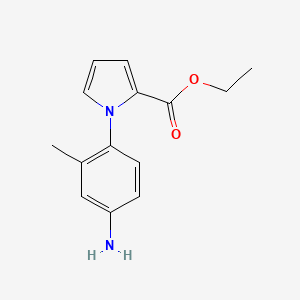
![13-cis-N-[4-(Ethoxycarbonyl)phenyl]retinamide](/img/structure/B2592779.png)
![N-(2-{6-[(2-chlorobenzyl)thio][1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzenesulfonamide](/img/structure/B2592780.png)
